2,3-Dimethyl-3-heptanol

Catalog No.
S1516506
CAS No.
19549-71-4
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-3-heptanol

CAS Number

19549-71-4

Product Name

2,3-Dimethyl-3-heptanol

IUPAC Name

2,3-dimethylheptan-3-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-5-6-7-9(4,10)8(2)3/h8,10H,5-7H2,1-4H3

InChI Key

JIEGVNXCNNWVPH-UHFFFAOYSA-N

SMILES

CCCCC(C)(C(C)C)O

Canonical SMILES

CCCCC(C)(C(C)C)O

2,3-Dimethyl-3-heptanol is an organic compound classified as a tertiary alcohol with the molecular formula C9H20OC_9H_{20}O and a molecular weight of approximately 144.26 g/mol. It is characterized by a heptane backbone with two methyl groups attached to the third carbon atom. The compound is also known by its IUPAC name, 2,3-dimethylheptan-3-ol, and has various applications in organic synthesis and industrial processes due to its unique structural properties and reactivity.

2,3-Dimethyl-3-heptanol exhibits several typical reactions associated with alcohols:

  • Oxidation: This compound can be oxidized to form 2,3-dimethyl-3-heptanone when treated with oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: Under strong reducing conditions, it can be converted into hydrocarbons.
  • Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Thionyl chloride or phosphorus tribromide.

Major Products

  • Oxidation: 2,3-dimethyl-3-heptanone.
  • Reduction: Corresponding alkanes.
  • Substitution: Alkyl halides.

The biological activity of 2,3-dimethyl-3-heptanol is notable for its potential interactions within biological systems. As an alcohol, it can form hydrogen bonds with various biomolecules, potentially influencing enzymatic activities and metabolic pathways. Its hydroxyl group may act as a substrate or inhibitor in bio

2,3-Dimethyl-3-heptanol can be synthesized through several methods:

  • Reduction of Ketones: A common synthesis route involves the reduction of 2,3-dimethyl-3-heptanone using reducing agents like sodium borohydride or lithium aluminum hydride in inert solvents such as tetrahydrofuran or diethyl ether.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding ketone using metal catalysts (e.g., palladium on carbon) under hydrogen gas pressure is employed for efficient large-scale production.

This compound has various applications across different fields:

  • Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of substances.
  • Intermediate in Synthesis: Serves as an intermediate in the production of pharmaceuticals, fragrances, and other organic compounds.
  • Research Tool: Utilized in laboratories for studying

Research into the interactions of 2,3-dimethyl-3-heptanol with biological systems reveals its potential effects on metabolic processes. The compound's ability to form hydrogen bonds enhances its reactivity with enzymes and other proteins, suggesting possible roles in modulating biochemical pathways. Further studies are needed to elucidate specific interactions and their implications for health and disease.

Several compounds share structural similarities with 2,3-dimethyl-3-heptanol:

Compound NameStructure CharacteristicsUnique Features
2,3-Dimethyl-3-hexanolShorter carbon chain (C6)Lower boiling point; different solubility properties
2,3-Dimethyl-3-octanolLonger carbon chain (C8)Higher boiling point; distinct reactivity
2,3-Dimethyl-3-pentanolEven shorter carbon chain (C5)Significant differences in physical properties

Uniqueness

2,3-Dimethyl-3-heptanol is unique due to its specific carbon chain length and the arrangement of methyl groups. These features influence its physical properties such as boiling point and solubility compared to its analogs. Its reactivity profile also differentiates it from similar compounds, making it suitable for specific applications in both research and industry .

XLogP3

2.9

Dates

Modify: 2023-08-15

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